1-Bromo-2-metil-1-propeno

Descripción general

Descripción

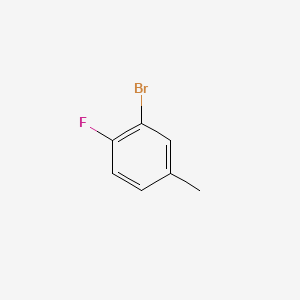

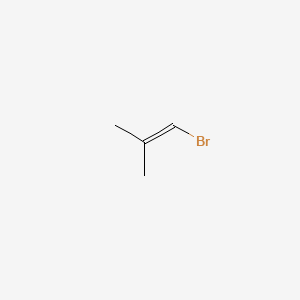

1-Bromo-2-methyl-1-propene is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Bromo-2-methyl-1-propene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148224. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-methyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de ésteres de ácidos 2,4-dienoicos

1-Bromo-2-metil-1-propeno: se utiliza en la preparación de ésteres de ácidos 2,4-dienoicos. Este proceso implica una reacción catalizada por paladio con acrilato de metilo en presencia de trietilamina . Estos ésteres son importantes debido a sus posibles aplicaciones en la síntesis de moléculas biológicamente activas y en la ciencia de los materiales.

Síntesis total del pigmento ocular de la edad A2-E

Este compuesto juega un papel crucial en la síntesis total del pigmento ocular de la edad A2-E . A2-E es una importante biomolécula asociada con la degeneración macular relacionada con la edad, y su síntesis es vital para estudiar la patología de esta condición y desarrollar posibles tratamientos.

Síntesis de 3-nor-geraniol

This compound: también se usa en la síntesis de 3-nor-geraniol . 3-nor-Geraniol es un terpeno modificado que se puede utilizar en el estudio de la biosíntesis de terpenos, una vía esencial para muchos productos naturales con relevancia farmacéutica.

Bloques de construcción orgánicos

Como bloque de construcción orgánico, This compound sirve como material de partida para diversas síntesis químicas. Su reactividad permite la creación de una amplia gama de moléculas complejas que se utilizan en productos farmacéuticos y agroquímicos .

Intermediarios en la síntesis de compuestos bioactivos

El compuesto es fundamental en la preparación de intermediarios que son cruciales en la síntesis de compuestos bioactivos. Estos intermediarios pueden conducir al desarrollo de nuevos fármacos y agentes terapéuticos .

Aplicaciones en la ciencia de los materiales

En la ciencia de los materiales, This compound se utiliza para modificar las propiedades de los polímeros y crear materiales especializados con características deseadas, como una mayor durabilidad o propiedades eléctricas específicas .

Retardantes de llama

Debido a su contenido de bromo, This compound se puede utilizar en la síntesis de retardantes de llama. Los retardantes de llama bromados son efectivos para reducir la inflamabilidad de los materiales utilizados en una amplia gama de aplicaciones .

Síntesis de pesticidas

Por último, This compound encuentra aplicación en la síntesis de pesticidas. Su estructura química se puede incorporar a compuestos que son efectivos en el control de plagas, contribuyendo a la productividad agrícola .

Safety and Hazards

“1-Bromo-2-methyl-1-propene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

Mecanismo De Acción

Target of Action

1-Bromo-2-methyl-1-propene, also known as Isocrotyl bromide , is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a variety of chemical reactions. For instance, it can undergo nucleophilic addition reactions when treated with n-BuLi, generating the propynyllithium anion in situ . This anion can then participate in further reactions.

Biochemical Pathways

1-Bromo-2-methyl-1-propene is involved in several biochemical pathways. For example, it can be used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine . It’s also used in the total synthesis of ocular age pigment, A2-E .

Pharmacokinetics

Its physical properties, such as boiling point and density, are well-documented .

Result of Action

The result of 1-Bromo-2-methyl-1-propene’s action depends on the specific reaction it’s involved in. For instance, in the synthesis of esters of 2,4-dienoic acids, it contributes to the formation of the desired product .

Análisis Bioquímico

Biochemical Properties

1-Bromo-2-methyl-1-propene plays a crucial role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound can undergo nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. This interaction is facilitated by enzymes that catalyze the reaction, leading to the formation of different organic compounds. The nature of these interactions is primarily based on the reactivity of the bromine atom in the compound, which makes it a good leaving group in substitution reactions .

Cellular Effects

1-Bromo-2-methyl-1-propene has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify cellular components, leading to changes in cell behavior. For example, it can interact with proteins involved in signal transduction, thereby affecting the downstream signaling pathways and ultimately altering gene expression .

Molecular Mechanism

The molecular mechanism of 1-Bromo-2-methyl-1-propene involves its interaction with biomolecules through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new chemical bonds. This mechanism is facilitated by enzymes that catalyze the reaction, leading to the formation of new organic compounds. Additionally, 1-Bromo-2-methyl-1-propene can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2-methyl-1-propene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-methyl-1-propene can degrade over time, leading to the formation of different by-products that may have varying effects on cells. Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 1-Bromo-2-methyl-1-propene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell behavior. Studies have shown that high doses of 1-Bromo-2-methyl-1-propene can lead to toxic or adverse effects, such as cell death or disruption of cellular processes. These threshold effects are important for understanding the compound’s safety and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-Bromo-2-methyl-1-propene within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, 1-Bromo-2-methyl-1-propene can accumulate in certain cellular compartments, affecting its localization and interactions with biomolecules. Understanding the transport and distribution of the compound is essential for determining its bioavailability and potential therapeutic applications .

Propiedades

IUPAC Name |

1-bromo-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFNUDNHTUZJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184252 | |

| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-69-4 | |

| Record name | 1-Propene, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJM9JG6TGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-Bromo-2-methyl-1-propene in the synthesis of A2-E?

A1: 1-Bromo-2-methyl-1-propene serves as a key building block in the multi-step synthesis of A2-E. The research describes its use in a Stille coupling reaction with 2-bromo-4-methylpyridine. This reaction forms a precursor molecule that is further modified to eventually arrive at the target compound, A2-E [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.